Cyclopentylacetylene
CAS No.: 54140-30-6
Cat. No.: VC13322228
Molecular Formula: C7H10
Molecular Weight: 94.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 54140-30-6 |
---|---|
Molecular Formula | C7H10 |
Molecular Weight | 94.15 g/mol |
IUPAC Name | ethynylcyclopentane |
Standard InChI | InChI=1S/C7H10/c1-2-7-5-3-4-6-7/h1,7H,3-6H2 |
Standard InChI Key | TXVJSWLZYQMWPC-UHFFFAOYSA-N |
SMILES | C#CC1CCCC1 |
Canonical SMILES | C#CC1CCCC1 |
Introduction
Molecular Structure and Characterization
Atomic Composition and Bonding
Cyclopentylacetylene comprises 17 atoms: 10 hydrogen and 7 carbon atoms. The molecule features a five-membered cyclopentane ring connected to a terminal acetylene group (-C≡CH). This configuration introduces significant strain due to the sp-hybridized carbon in the acetylene moiety and the puckered geometry of the cyclopentane ring . The 2D skeletal structure (Figure 1) highlights the triple bond between C1 and C2, while the cyclopentane ring adopts an envelope conformation to minimize steric strain .
Table 1: Molecular Descriptors of Cyclopentylacetylene
Property | Value |
---|---|
Molecular Formula | C₇H₁₀ |
Molecular Weight | 94.1543 g/mol |
SMILES | C#CC1CCCC1 |
InChI | InChI=1S/C7H10/c1-2-7-5-3-4-6-7/h1,7H,3-6H2 |
InChIKey | TXVJSWLZYQMWPC-UHFFFAOYSA-N |
Total Bonds | 17 (7 non-hydrogen) |
Triple Bonds | 1 |
The triple bond confers electrophilic character to the molecule, enabling participation in click chemistry and cycloaddition reactions .
Physicochemical Properties
Thermal and Optical Characteristics
Cyclopentylacetylene exhibits a narrow boiling range of 107–109°C, consistent with its low molecular weight and nonpolar structure. Its refractive index (1.432) suggests moderate polarizability, while the flash point of 1°C underscores its high flammability . The compound’s density (0.812 g/cm³) aligns with typical liquid hydrocarbons, though the acetylene group slightly elevates its polarity compared to unsubstituted cyclopentane derivatives .
Table 2: Physical Properties of Cyclopentylacetylene
Property | Value |
---|---|
Density (20°C) | 0.812 g/cm³ |
Boiling Point | 107–109°C |
Flash Point | 1°C (34°F) |
Refractive Index | 1.432 |
Solubility and Stability
The compound is sparingly soluble in water due to its hydrophobic cyclopentane ring but miscible with organic solvents like dichloromethane and tetrahydrofuran. It remains stable under inert atmospheres but degrades upon prolonged exposure to oxygen or strong oxidizers, forming cyclopentyl ketones or carboxylic acids .
Reactivity and Functional Behavior
Electrophilic Reactivity
The terminal acetylene group serves as a reactive handle for synthetic modifications. It undergoes:
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Hydrogenation: Catalytic hydrogenation (Pd/C, H₂) yields cyclopentane, though over-reduction risks are minimal due to steric hindrance from the cyclopentane ring .
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Oxidation: Exposure to KMnO₄ or CrO₃ generates cyclopentylcarboxylic acid, a reaction leveraged in prodrug synthesis .
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Nucleophilic Additions: Grignard reagents attack the sp-hybridized carbon, forming substituted cyclopentylalkynes .
Thermal Decomposition
At temperatures exceeding 300°C, Cyclopentylacetylene undergoes retro-Diels-Alder reactions, producing cyclopentadiene and acetylene gas. This pathway is critical in polymer degradation studies .
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediate
Cyclopentylacetylene’s role as a building block in drug synthesis is well-documented. It facilitates the construction of:
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Bioactive Alkaloids: The acetylene group participates in Sonogashira couplings to install aryl moieties in antitumor agents .
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Polymer Precursors: Copolymerization with ethylene yields materials with enhanced thermal stability for medical devices .
Table 3: Key Applications of Cyclopentylacetylene
Sector | Use Case |
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Pharmaceuticals | Intermediate for kinase inhibitors |
Materials Science | Monomer for conductive polymers |
Agrochemicals | Synthon for herbicide development |
Hazard | Precautionary Measure |
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Fire | Use CO₂ or dry chemical extinguishers |
Skin Contact | Wash with soap; seek medical attention if irritated |
Storage | Keep in a cool, ventilated area away from oxidizers |
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